![molecular formula C19H23N3O6S B2414647 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide CAS No. 941997-01-9](/img/structure/B2414647.png)
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBS is a sulfonamide-based compound that has been extensively studied for its biological and pharmacological properties.
Scientific Research Applications
Pharmacological Potential
- Antihypertensive and Diuretic Activities: A study on quinazoline derivatives, including a compound similar to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide, explored their antihypertensive and diuretic properties. These derivatives were evaluated for their potential in treating hypertension and as diuretics (Rahman et al., 2014).
Chemical Synthesis and Properties
- Preparation of Secondary Amines: The chemical synthesis of secondary amines from primary amines using 2-nitrobenzenesulfonamides, related to the given compound, was studied. This process includes steps like sulfonation, protection, and alkylation (Kurosawa et al., 2003).
- Reduction in N,N-dimethylformamide: A study detailed the reduction process of nitrobenzenesulfonyl derivatives, which are closely related to the given compound. The research focused on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N,N-dimethylformamide (Zanoni & Stradiotto, 1991).
Molecular Structure and Analysis
- Conformational Properties Study: An investigation into the conformational properties of ortho-nitrobenzenesulfonamide, which has structural similarities to the compound , was conducted. This study focused on its structure in gas and crystalline phases, highlighting the impact of intramolecular hydrogen bonding (Giricheva et al., 2011).
Biochemical Applications
- Enzyme Inhibitory Activities: A study on the synthesis and evaluation of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which share structural features with the given compound, assessed their anticholinesterase and antioxidant activities. This highlights the potential biochemical applications of similar compounds (Mphahlele et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds, such as j147, a curcumin derivative, have been reported to have potent neurogenic and neuroprotective effects . They are developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy .
Mode of Action
Compounds with similar structures, such as apocynin, have been reported to inhibit nadph oxidase activity, effectively preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes
Biochemical Pathways
For instance, they have been found to alter the mRNA levels of the AMPA receptor subunits GluA1 and GluA2, and brain-derived neurotrophic factor (BDNF) .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing
Result of Action
Compounds with similar structures, such as mxe analogs, have been reported to induce antidepressant effects, likely via ampa and 5-ht2 receptor activation .
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-6-4-5-15(13-16)18(21-9-11-28-12-10-21)14-20-29(25,26)19-8-3-2-7-17(19)22(23)24/h2-8,13,18,20H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHFMIWULAKMGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzenesulfonamide |
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